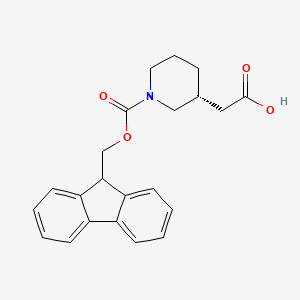

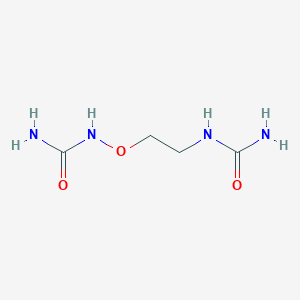

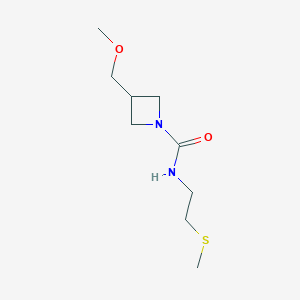

![molecular formula C22H25N5O3 B2519120 5-(4-acetylpiperazin-1-yl)-1-methyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1021123-60-3](/img/structure/B2519120.png)

5-(4-acetylpiperazin-1-yl)-1-methyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives is not directly detailed in the provided papers, but similar compounds have been synthesized which can offer insights into potential synthetic routes. For instance, paper describes the synthesis of 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, which are structurally related to pyrido[2,3-d]pyrimidines. The synthesis involved the formation of derivatives with high affinity for the 5-HT1A receptor, indicating a multi-step synthetic process that could potentially be adapted for the synthesis of the compound .

In paper , the synthesis of pyrazolo[3,4-d]pyrimidines is achieved by condensation of 4-acetyl-5-amino-1,3-dimethylpyrazole with amide dimethylacetals followed by treatment with ammonium acetate. This suggests that similar condensation reactions could be employed in the synthesis of pyrido[2,3-d]pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives is characterized by a fused pyrimidine ring system. The papers provided do not directly discuss the molecular structure of the specific compound , but they do provide information on related compounds. For example, paper discusses the regioselective amination of condensed pyrimidines, which could be relevant to understanding the reactivity and structural aspects of the pyrido[2,3-d]pyrimidine core.

Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidine derivatives are not explicitly covered in the provided papers. However, paper discusses the synthesis of 4-aminopyrazolo[3,4-d]pyrimidine derivatives from pyrimidines containing vicinal acetyl and methylthio groups. This indicates that the pyrido[2,3-d]pyrimidine core can undergo reactions such as oxidation and condensation with hydrazines, which could be relevant for the functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "5-(4-acetylpiperazin-1-yl)-1-methyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" are not directly reported in the provided papers. However, the papers do discuss properties of structurally related compounds, which can provide some indirect information. For instance, the affinity for the 5-HT1A receptor and serotonin transporter mentioned in paper suggests that the compound may have similar binding properties. The NMR spectroscopy data in paper could be indicative of the types of analytical techniques that might be used to characterize the physical and chemical properties of the compound.

Applications De Recherche Scientifique

Pyrimidine Derivatives in Medicinal Chemistry

Pyrimidine derivatives, such as 5-(4-acetylpiperazin-1-yl)-1-methyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, have shown significant potential in medicinal chemistry. Their structural versatility allows for the synthesis of compounds with various pharmacological activities. For instance, certain pyrazolopyrimidines and pyrazolopyrimidine analogues have been evaluated for anticancer and anti-5-lipoxygenase activities. These compounds, synthesized via condensation processes, have demonstrated cytotoxic effects against specific cancer cell lines and inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016).

Antiviral Properties

Research has also revealed the antiviral properties of pyrimidine derivatives. Some studies have focused on synthesizing pyrazolopyrimidine derivatives to evaluate their efficacy against viruses like influenza A and hepatitis B. For example, novel N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives were found to exhibit moderate to high activities against hepatitis B virus (El‐Sayed et al., 2009).

Antibacterial and Antimicrobial Potential

Furthermore, some pyrimidine derivatives display antibacterial and antimicrobial activities. Compounds like pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin have shown efficacy against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990). Additionally, derivatives containing Schiff bases of certain amino acids have exhibited antibacterial activities against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Alwan et al., 2014).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit cyclin-dependent kinases (cdks) , which play a crucial role in cell cycle regulation.

Mode of Action

It’s known that similar compounds interact with their targets, such as cdks, by binding to their active sites and inhibiting their activity . This results in the disruption of the cell cycle and potentially the death of the cell .

Biochemical Pathways

Compounds that inhibit cdks can affect multiple pathways related to cell cycle progression, dna replication, and transcription .

Result of Action

Inhibition of cdks can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death .

Propriétés

IUPAC Name |

5-(4-acetylpiperazin-1-yl)-1-methyl-3-[(3-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O3/c1-15-5-4-6-17(13-15)14-27-21(29)19-18(7-8-23-20(19)24(3)22(27)30)26-11-9-25(10-12-26)16(2)28/h4-8,13H,9-12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDFNPVXHCMILSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=O)C3=C(C=CN=C3N(C2=O)C)N4CCN(CC4)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-acetylpiperazin-1-yl)-1-methyl-3-(3-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

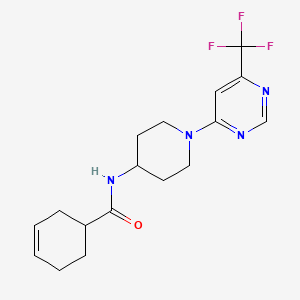

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-amine](/img/structure/B2519038.png)

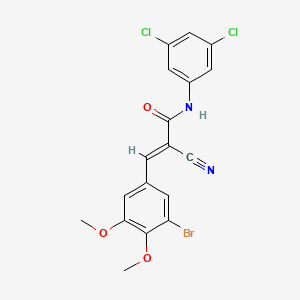

![methyl 3-(4-isopropylphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2519045.png)

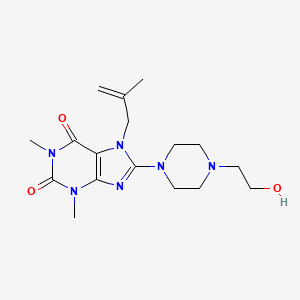

![9-(2,5-dimethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2519052.png)

![4-[(2H-1,3-benzodioxol-5-yl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2519055.png)